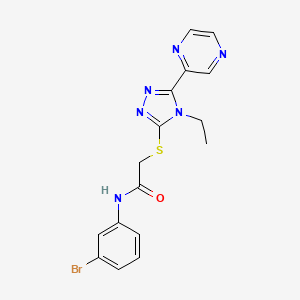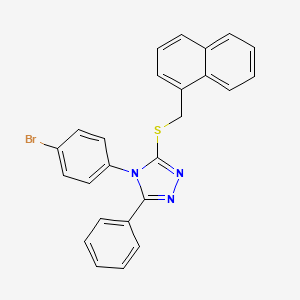![molecular formula C29H32N4O4S B12027740 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12027740.png)
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路と反応条件
2-{[5-(4-tert-ブチルフェニル)-4-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(2,4-ジメトキシフェニル)アセトアミドの合成は、通常、複数段階の有機反応を伴います。プロセスはトリアゾール環の調製から始まり、その後、スルファニル基とアセトアミド部分の導入が行われます。温度、溶媒、触媒などの特定の反応条件は、この化合物を成功裏に合成するために不可欠です。 詳細な合成経路と工業生産方法は、公開されている情報では容易に入手できません。
化学反応の分析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を起こし、スルホキシドまたはスルホンが生成されます。
還元: 還元反応は、トリアゾール環またはスルファニル基を標的にすることができ、より単純な誘導体の生成につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素 (H2O2) や過マンガン酸カリウム (KMnO4) などがあります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: ハロゲン (Cl2、Br2) や求核剤 (NH3、OH-) などの試薬が適切な条件下で使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、スルファニル基の酸化によってスルホキシドまたはスルホンが生成される一方で、芳香環の置換反応によってさまざまな官能基が導入される可能性があります。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物学的活性を調査しています。
医学: 特に新規薬剤開発における潜在的な治療効果が調査されています。
産業: 新規材料の開発や化学反応の触媒として活用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
2-{[5-(4-tert-ブチルフェニル)-4-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(2,4-ジメトキシフェニル)アセトアミドの作用機序は十分に文書化されていません。 類似の構造を持つ化合物は、酵素や受容体などの特定の分子標的に作用し、さまざまな生物学的効果をもたらすことがよくあります。トリアゾール環とスルファニル基は、化合物の活性に重要な役割を果たし、酸化ストレスまたはシグナル伝達に関連する経路に関与している可能性があります。
類似化合物の比較
いくつかの化合物が、2-{[5-(4-tert-ブチルフェニル)-4-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(2,4-ジメトキシフェニル)アセトアミドと構造的に類似しています。
- 2-{[5-(4-tert-ブチルフェニル)-4-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-メチルフェニル)アセトアミド
- 2-{[5-(4-tert-ブチルフェニル)-4-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(2-エトキシフェニル)アセトアミド
- 2-{[5-(4-tert-ブチルフェニル)-4-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(4-エトキシフェニル)アセトアミド
これらの化合物は、アセトアミド部分に結合している置換基が異なり、それによって化学的および生物学的特性が影響を受ける可能性があります。2-{[5-(4-tert-ブチルフェニル)-4-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(2,4-ジメトキシフェニル)アセトアミドにおける置換基のユニークな組み合わせは、安定性、反応性、または生物学的活性の点で独自の利点を提供する可能性があります。
類似化合物との比較
Several compounds share structural similarities with 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide:
- 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
- 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
These compounds differ in the substituents attached to the acetamide moiety, which can influence their chemical and biological properties. The unique combination of substituents in this compound may confer distinct advantages in terms of stability, reactivity, or biological activity.
特性
分子式 |
C29H32N4O4S |
|---|---|
分子量 |
532.7 g/mol |
IUPAC名 |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C29H32N4O4S/c1-29(2,3)20-9-7-19(8-10-20)27-31-32-28(33(27)21-11-13-22(35-4)14-12-21)38-18-26(34)30-24-16-15-23(36-5)17-25(24)37-6/h7-17H,18H2,1-6H3,(H,30,34) |
InChIキー |
WRPVMDZUHLFWOG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=C(C=C(C=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12027663.png)



![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12027700.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12027714.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B12027717.png)


![N-(1,3-benzodioxol-5-yl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12027746.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12027750.png)
![(4E)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(4-methoxy-2-methylphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12027753.png)
